molecular formula C20H16N2O4S B1390428 Fmoc-2-aminothiazole-4-acetic acid CAS No. 1185300-16-6

Fmoc-2-aminothiazole-4-acetic acid

Cat. No.: B1390428
CAS No.: 1185300-16-6
M. Wt: 380.4 g/mol
InChI Key: RTIINXFRJDUAMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-2-aminothiazole-4-acetic acid is a biochemical compound with the molecular formula C20H16N2O4S and a molecular weight of 380.42 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C20H16N2O4S .


Physical And Chemical Properties Analysis

This compound is a light beige crystalline powder . It is insoluble in water .

Scientific Research Applications

Fmoc-2-aminothiazole-4-acetic acid has been used in a variety of scientific research applications, including peptide synthesis, enzyme studies, and drug development. In peptide synthesis, this compound is used as a building block for the synthesis of peptides. In enzyme studies, this compound has been used to study the mechanism of action of various enzymes, such as proteases and kinases. In drug development, this compound has been used to investigate the biochemical and physiological effects of drugs.

Advantages and Limitations for Lab Experiments

The main advantage of using Fmoc-2-aminothiazole-4-acetic acid in lab experiments is its versatility. This compound can be used in a variety of chemical reactions, and can be used as a building block for the synthesis of peptides and other molecules. In addition, this compound can be used to study the mechanism of action of various enzymes, and to investigate the biochemical and physiological effects of drugs. However, this compound is relatively expensive and can be difficult to obtain in large quantities.

Future Directions

Fmoc-2-aminothiazole-4-acetic acid has potential for a variety of applications in organic synthesis, medicinal chemistry, and biochemistry. In the future, this compound could be used to develop novel therapeutic drugs, to study the mechanism of action of various enzymes, and to investigate the biochemical and physiological effects of drugs. In addition, this compound could be used to develop novel peptide synthesis methods, and to investigate the effects of drugs on various proteins, such as G-proteins and transcription factors. Finally, this compound could be used to develop novel methods for the detection and diagnosis of diseases.

Safety and Hazards

Fmoc-2-aminothiazole-4-acetic acid is for research use only and is not intended for diagnostic or therapeutic use . It may cause skin and eye irritation .

Biochemical Analysis

Biochemical Properties

Fmoc-2-aminothiazole-4-acetic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. It interacts with various enzymes and proteins, facilitating the formation of peptide bonds. The compound’s thiazole ring is crucial for its interaction with biomolecules, allowing it to act as a building block in peptide synthesis . Additionally, this compound can interact with specific enzymes involved in proteolysis, influencing the stability and activity of peptides .

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the expression of genes involved in cell growth and differentiation, leading to changes in cellular behavior . Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux within cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific proteins and enzymes, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression and subsequent cellular responses . The thiazole ring of this compound is essential for its binding affinity and specificity towards target biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over extended periods . Long-term exposure to the compound can lead to alterations in cellular processes, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of specific metabolites, thereby affecting overall cellular metabolism . Its interaction with metabolic enzymes can lead to changes in the production and utilization of key metabolites, impacting cellular energy balance and biosynthetic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target cells and tissues . The transport and distribution of this compound are crucial for its biological activity and effectiveness in biochemical reactions .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it exerts its activity . The localization of this compound can affect its function and interaction with other biomolecules, contributing to its overall biochemical properties .

Properties

IUPAC Name

2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-1,3-thiazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4S/c23-18(24)9-12-11-27-19(21-12)22-20(25)26-10-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,11,17H,9-10H2,(H,23,24)(H,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTIINXFRJDUAMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=NC(=CS4)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.